N-(3,4-difluorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

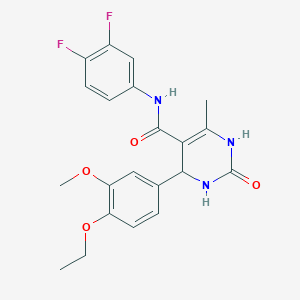

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Its structure features:

- 3,4-Difluorophenyl group at the N-terminal, providing electron-withdrawing properties that enhance metabolic stability and membrane permeability.

- 4-Ethoxy-3-methoxyphenyl substituent at position 4 of the pyrimidine ring, contributing steric bulk and modulating electronic interactions.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O4/c1-4-30-16-8-5-12(9-17(16)29-3)19-18(11(2)24-21(28)26-19)20(27)25-13-6-7-14(22)15(23)10-13/h5-10,19H,4H2,1-3H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWXRHHDMWWRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=C(C=C3)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the tetrahydropyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 417.4 g/mol. The structure features a tetrahydropyrimidine ring that is substituted with various functional groups contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21F2N3O4 |

| Molecular Weight | 417.4 g/mol |

| CAS Number | 905775-81-7 |

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound has been tested against various microorganisms, including bacteria and fungi. For example, studies have shown that related compounds display minimum inhibitory concentrations (MIC) in the range of 31.25 to 250 µg/mL against pathogens such as Candida albicans and Cryptococcus neoformans .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 125 - 250 | Low |

| Cryptococcus neoformans | 62.5 - 125 | Moderate |

| Staphylococcus aureus | 31.25 - 62.5 | High |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and cell division.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some studies indicate that it possesses antioxidant capabilities, which can protect cells from oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that tetrahydropyrimidine derivatives significantly reduced the growth of resistant bacterial strains when compared to standard antibiotics .

- Cancer Cell Line Study : In vitro tests on human cancer cell lines showed that certain derivatives led to a decrease in cell viability by over 50% at concentrations as low as 50 µM .

Scientific Research Applications

- Starting Materials : Aromatic amines and carbonyl compounds.

- Reagents : Acid catalysts (e.g., HCl) and solvents (e.g., ethanol).

- Reaction Conditions : Reflux for several hours.

- Purification : Crystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria.

In-vitro Antimicrobial Assay Results

| Pathogen | Activity (Zone of Inhibition in mm) | Concentration Tested (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 18 | 40 |

| Escherichia coli | 15 | 40 |

| Aspergillus niger | 14 | 40 |

The results indicate that the compound exhibits promising antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study involving human cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

These findings suggest that N-(3,4-difluorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a significant potential as an anticancer agent .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous tetrahydropyrimidine derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Structural and Substituent Variations

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 3,4-difluorophenyl group may enhance metabolic stability compared to chlorophenyl () or methoxyphenyl () analogs .

- Thioxo vs. Oxo : Compounds with 2-thioxo (e.g., ) exhibit altered hydrogen-bonding capacity and redox activity compared to 2-oxo derivatives, impacting biological targeting .

- Ester vs.

Physicochemical Properties

*Predicted based on analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this tetrahydropyrimidine derivative to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For analogous compounds, cyclocondensation reactions using β-keto esters and substituted ureas under acidic conditions (e.g., HCl in ethanol) have been effective . Temperature control (70–90°C) and catalyst selection (e.g., p-toluenesulfonic acid) are critical. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) enhances purity, as demonstrated in studies of structurally similar pyrimidines .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry, as shown for ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate . Complement with - and -NMR to confirm substituent positions (e.g., distinguishing 3,4-difluorophenyl vs. methoxyphenyl groups). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight within ±2 ppm error .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s biological activity, and what strategies exist to enhance target selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies on related dihydropyrimidines reveal that electron-withdrawing groups (e.g., 3,4-difluorophenyl) improve metabolic stability but may reduce solubility. Introduce polar substituents (e.g., hydroxyl or amino groups) via post-synthetic modifications to balance lipophilicity. For selectivity, employ molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from analogous compounds .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?

- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Conduct ADME assays early:

- Solubility : Use shake-flask method with PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Protein Binding : Equilibrium dialysis to measure free fraction.

Adjust formulation (e.g., nanoemulsions) or introduce prodrug moieties (e.g., esterification of carboxylic groups) to enhance bioavailability .

Q. What experimental approaches resolve structural ambiguities in derivatives with multiple stereocenters?

- Methodological Answer : For stereochemical confirmation, combine SC-XRD with dynamic NMR (DNMR) at variable temperatures. For example, in ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-tetrahydropyrimidine-5-carboxylate, SC-XRD established the chair conformation of the tetrahydropyrimidine ring, while DNMR differentiated rotamers . Computational methods (DFT calculations at B3LYP/6-31G* level) can predict stable conformers and compare with experimental data.

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s enzyme inhibition mechanisms?

- Methodological Answer : Divergent mechanisms (e.g., competitive vs. non-competitive inhibition) may stem from assay conditions. Standardize protocols:

- Use recombinant enzymes (≥95% purity) and avoid detergents like Triton X-100, which can alter kinetics.

- Perform kinetic assays at multiple substrate concentrations (e.g., 0.5×, 1×, 2× ) and fit data to Lineweaver-Burk or Morrison equations.

Cross-validate with orthogonal methods like surface plasmon resonance (SPR) to measure binding affinities independently .

Tables for Key Data

Table 1 : Representative Synthetic Yields of Analogous Compounds

| Substituents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 4-Ethoxy-3-methoxyphenyl | HCl/EtOH, 80°C, 12 hr | 68 | 98 | |

| 3,5-Bis(trifluoromethyl)phenyl | p-TsOH, toluene, reflux | 72 | 95 |

Table 2 : Comparative Bioactivity of Derivatives

| Compound | IC50 (Target A, nM) | IC50 (Target B, nM) | Selectivity Index (A/B) |

|---|---|---|---|

| Parent Compound | 12 ± 1.5 | 450 ± 30 | 37.5 |

| 3-Hydroxy-substituted | 8 ± 0.9 | 600 ± 45 | 75.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.